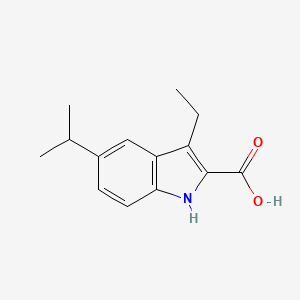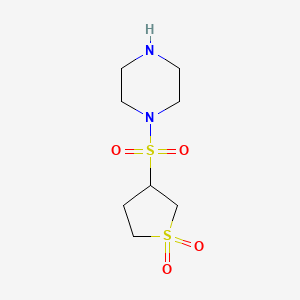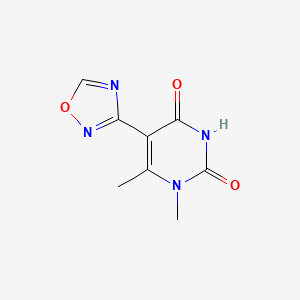
3-Cyclobutyl-3-(methoxymethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-3-(methoxymethyl)azetidine is a chemical compound with the molecular formula C9H17NO It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane
Métodos De Preparación
The synthesis of 3-Cyclobutyl-3-(methoxymethyl)azetidine involves several steps. One common method includes the reaction of cyclobutylamine with formaldehyde and methanol under specific conditions to form the desired azetidine ring. The reaction typically requires a base such as potassium carbonate (K2CO3) and is carried out in a solvent system like acetonitrile/methanol (9:1 ratio) at elevated temperatures (around 60°C) for a few hours .
Análisis De Reacciones Químicas
3-Cyclobutyl-3-(methoxymethyl)azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Aplicaciones Científicas De Investigación
3-Cyclobutyl-3-(methoxymethyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of 3-Cyclobutyl-3-(methoxymethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to exhibit significant ring strain, which makes it reactive under certain conditions. This reactivity allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
3-Cyclobutyl-3-(methoxymethyl)azetidine can be compared with other similar compounds such as azetidine, aziridine, and pyrrolidine:
Azetidine: Similar four-membered ring structure but without the cyclobutyl and methoxymethyl substituents.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity profile.
The uniqueness of this compound lies in its specific substituents and the balance of ring strain and stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
3-cyclobutyl-3-(methoxymethyl)azetidine |
InChI |
InChI=1S/C9H17NO/c1-11-7-9(5-10-6-9)8-3-2-4-8/h8,10H,2-7H2,1H3 |
Clave InChI |
FYQOGJRSBQHDKP-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CNC1)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)





![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)






![1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)
